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Compound of Interest

Compound Name:

4-[(4-

Isothiocyanatophenyl)sulfonyl]mor

pholine

CAS No.: 100060-98-8

Cat. No.: B3070061 Get Quote

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Application: Covalent Fragment-Based Drug Discovery (FBDD), Chemoselective Protein

Profiling

Introduction & Mechanistic Rationale
In the evolving landscape of targeted covalent inhibitors (TCIs), the "electrophile-first" approach

has gained significant traction for liganding challenging or previously "undruggable" protein

targets[1]. 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine (CAS 7356-55-0) is a highly

versatile, dual-targeting electrophilic fragment.

Unlike traditional acrylamides that act strictly as soft electrophiles targeting cysteines via

Michael addition, heterocyclic isothiocyanates offer unique, tunable chemoselectivity. The

morpholine-sulfonyl moiety serves as a solubility-enhancing, non-covalent directing group. It is

capable of sampling hydrogen bond networks within a binding pocket—via the morpholine

oxygen and sulfonyl oxygens—thereby pre-organizing the fragment and increasing the effective

local concentration of the warhead[2].
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The isothiocyanate (-NCS) warhead undergoes nucleophilic addition with both thiols and

primary amines, but this reactivity is strictly governed by the pH of the microenvironment[3]:

Cysteine Targeting (pH 6.5–7.4): At physiological or slightly acidic pH, lysine

-amines remain protonated (

) and non-nucleophilic. However, the high intrinsic nucleophilicity of the cysteine thiolate
anion allows for the selective formation of a dithiocarbamate linkage[1].

Lysine Targeting (pH 8.5–9.5): In alkaline buffers, a significant fraction of lysine residues

becomes deprotonated. The neutral primary amine acts as a strong hard nucleophile,

attacking the central electrophilic carbon of the isothiocyanate to form a highly stable,

irreversible thiourea bond[4].

Experimental Workflows & Visualization
To successfully deploy this fragment in a screening campaign, the workflow must account for

pH-dependent chemoselectivity and employ orthogonal validation to rule out false positives

(e.g., non-covalent aggregation).
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Fig 1: pH-dependent chemoselective screening workflow for isothiocyanate covalent fragments.

Self-Validating Protocols
Protocol A: Intact Native Mass Spectrometry (nMS)
Screening
Purpose: To identify covalent adduct formation while preserving the protein's native fold,

ensuring that only biologically relevant, solvent-accessible, or pocket-bound residues react[1].

Step-by-Step Methodology:
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Protein Preparation: Buffer exchange the target protein into 200 mM Ammonium Acetate

using size-exclusion spin columns.

Causality Check: Adjust the buffer to pH 7.0 for Cys-profiling or pH 8.5 for Lys-profiling.

Final protein concentration should be 5 µM.

Fragment Incubation: Add 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine (from a 10

mM DMSO stock) to achieve a final concentration of 50 µM (10x molar excess). Ensure the

final DMSO concentration remains

to prevent protein denaturation.

Kinetic Monitoring (Self-Validation): Incubate at 25°C and pull aliquots at 2h, 6h, and 24h.

Why? A time-course distinguishes between specific pocket-directed binding (which rapidly

saturates) and non-specific surface labeling (which shows continuous, linear multi-labeling

over time).

Native MS Acquisition: Infuse the sample via nano-electrospray ionization (nESI) into a high-

resolution mass spectrometer (e.g., FT-ICR or Orbitrap UHMR).

Artifact Disruption: Increase the MS skimmer voltage (e.g., from 30 V to 120 V) or

desolvation voltage.

Why? This imparts collisional energy that strips away non-covalent binders. If the +284.03

Da mass shift persists, it is strictly due to covalent bond formation[1].

Protocol B: High-Throughput Surrogate Reactivity
Assay
Purpose: To quantify the intrinsic electrophilicity of the fragment prior to protein screening,

ensuring it falls within the "Goldilocks" zone—reactive enough to trap a target, but stable

enough to avoid indiscriminate toxicity[3].

Step-by-Step Methodology:

Solution Preparation: Prepare a 1 mM solution of the fragment in PBS (pH 7.4).
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Nucleophile Addition: Add 10 mM GSH (L-glutathione) to evaluate thiol reactivity, or 10 mM

N-acetyllysine to evaluate amine reactivity.

LC-MS / NMR Tracking: Monitor the depletion of the parent fragment via LC-MS (UV 254

nm) or

-NMR over 24 hours.

Control Validation: Run a parallel reaction with a known standard (e.g., phenyl

isothiocyanate) to validate the quantification curve and ensure buffer stability[3]. Calculate

the half-life (

) using pseudo-first-order kinetics.

Quantitative Data Presentation
The following table summarizes the expected physicochemical and mass spectrometric

parameters for 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine (

, Exact Mass: 284.0287 Da) during screening.

Parameter Cysteine Targeting Lysine Targeting

Optimal Buffer pH 6.5 – 7.4 8.5 – 9.5

Target Nucleophile Thiol (-SH)
Primary Amine (-NH

)

Covalent Linkage Formed Dithiocarbamate Thiourea

Expected Mass Shift (

Da)
+284.03 Da +284.03 Da

Reaction Reversibility Partially Reversible Irreversible

Primary Analytical Method Native MS / Intact LC-MS
Intact LC-MS / Peptide

Mapping
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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